N-(4-((4-(4-methoxybenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
Description
N-(4-((4-(4-methoxybenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy-benzoyl group, a piperazine ring, and a sulfonyl-phenyl group.
Properties
IUPAC Name |
N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-15(24)21-17-5-9-19(10-6-17)29(26,27)23-13-11-22(12-14-23)20(25)16-3-7-18(28-2)8-4-16/h3-10H,11-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBTZJAJBKSYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(4-methoxybenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid using thionyl chloride . This intermediate is then reacted with piperazine to form 4-(4-methoxybenzoyl)piperazine. The next step involves the sulfonylation of this intermediate with a sulfonyl chloride derivative to obtain the sulfonylated product. Finally, the acetamide group is introduced through an acylation reaction with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(4-methoxybenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxybenzoyl derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
N-(4-((4-(4-methoxybenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-((4-(4-methoxybenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcome .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: A precursor in the synthesis of the target compound.
4-Methoxybenzyl chloride: Another related compound with similar structural features.
4-Fluorobenzoyl chloride: A compound with a similar benzoyl structure but different substituents.
Uniqueness
N-(4-((4-(4-methoxybenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy-benzoyl, piperazine, and sulfonyl-phenyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Biological Activity
N-(4-((4-(4-methoxybenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and therapeutic applications, supported by data from various studies.
Chemical Structure and Properties
Molecular Formula: C20H25N3O4S
Molecular Weight: 403.5 g/mol
IUPAC Name: N-[4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide
InChI Key: ZDOGKZDPGBIJQT-UHFFFAOYSA-N
The compound features a methoxybenzoyl group, a piperazine ring, and a sulfonylphenyl moiety, which contribute to its unique biological properties.
This compound exhibits its biological activity through several mechanisms:
- Inhibition of Cyclooxygenase-2 (COX-2): The compound has been shown to inhibit COX-2, an enzyme involved in the inflammatory process, thus reducing inflammation and associated pain.
- Modulation of Nuclear Factor-kappa B (NF-κB): By inhibiting NF-κB signaling pathways, this compound may prevent the transcription of pro-inflammatory cytokines.
- Effects on Apoptosis: Studies indicate that it can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of PARP1 activity .
Anti-Cancer Activity
Research has demonstrated that this compound exhibits significant anti-cancer properties:
- Cell Viability Assays: In vitro studies have shown that the compound effectively reduces the viability of various cancer cell lines, including human breast cancer cells. For instance, an IC50 value of 18 μM was reported for specific derivatives targeting PARP1 .
- Mechanistic Insights: The compound enhances the cleavage of PARP1 and increases the phosphorylation of H2AX, markers indicative of DNA damage response and apoptosis .
Anti-inflammatory Effects
The compound's ability to inhibit COX-2 and modulate NF-κB suggests its potential as an anti-inflammatory agent. This could be beneficial in treating conditions characterized by chronic inflammation.
Data Table: Summary of Biological Activities
Case Study 1: Breast Cancer Treatment
In a recent study focusing on breast cancer treatments, derivatives of this compound were evaluated for their efficacy against MCF7 cell lines. The results indicated a dose-dependent reduction in cell viability, with notable apoptosis induction observed through caspase activation assays.
Case Study 2: Inflammatory Disease Model
Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of the compound significantly reduced joint swelling and inflammatory markers compared to control groups, highlighting its potential therapeutic applications in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for N-(4-((4-(4-methoxybenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via sulfonamide coupling between a substituted piperazine derivative and an acetamide-bearing aryl sulfonyl chloride. For example, analogous compounds like N-phenylacetamide sulphonamides are prepared by refluxing intermediates with acetic anhydride, followed by purification via crystallization . Purity is validated using HPLC (>95%) and structural confirmation via -NMR (e.g., acetamide protons at δ 2.1–2.3 ppm) and mass spectrometry (e.g., molecular ion peak matching the theoretical mass) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodological Answer : X-ray crystallography resolves the 3D conformation, particularly the torsion angles between the sulfonylphenyl and piperazine moieties, which influence bioactivity . NMR spectroscopy identifies substituent effects: the methoxybenzoyl group shows a singlet at δ 3.8–4.0 ppm, while the sulfonamide linkage is confirmed by -NMR signals at δ 110–120 ppm for aromatic carbons .
Q. How is the initial pharmacological screening conducted for analgesic or anti-inflammatory potential?
- Methodological Answer : In vivo models like carrageenan-induced hypernociception in rodents are used. For example, related N-phenylacetamide sulphonamides are administered intraperitoneally (10–50 mg/kg), with pain thresholds measured via von Frey filaments. Activity is compared to reference drugs like paracetamol, and statistical significance is assessed via ANOVA .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 4-methoxybenzoyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups to modulate receptor affinity. Evidence shows that methylpiperazine derivatives (e.g., compound 35) exhibit superior analgesic activity compared to diethylsulfamoyl analogs .
- Assays : Use radioligand binding assays (e.g., μ-opioid receptors) or kinase inhibition assays (e.g., Aurora kinases) to quantify target engagement .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability using liver microsomes (e.g., t > 60 min suggests suitability for oral administration).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like COX-2 or serotonin receptors. Discrepancies may arise from off-target effects or poor bioavailability .
Q. What advanced analytical methods address synthetic byproduct interference in purity assessments?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to separate byproducts. Monitor for sulfonic acid derivatives (common side products) at m/z 290–300 .
- Dynamic Light Scattering (DLS) : Detect aggregates in solution that may skew bioactivity data .
Q. How can the mechanism of action be confirmed in inflammatory pain models?
- Methodological Answer :
- Gene Knockdown : Use siRNA targeting suspected pathways (e.g., NF-κB or TRPV1) in dorsal root ganglion neurons. A ≥50% reduction in compound efficacy post-knockdown confirms target relevance.
- Cytokine Profiling : ELISA measures IL-6 and TNF-α levels in serum after compound administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
